1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is an organic compound with the molecular formula C7H11N3O. This compound is characterized by the presence of a tetrahydrofuran ring attached to a 1,2,4-triazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrofuran-3-yl)methanamine: This compound shares the tetrahydrofuran ring but lacks the triazole moiety.
(Tetrahydrofuran-3-yl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.
1-(Tetrahydrofuran-3-yl)cyclopropylamine: Contains a cyclopropyl group in place of the triazole ring.
Uniqueness
1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9) |
InChI Key |
MKPDLWFNAXPCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=NC(=N2)N |
Origin of Product |
United States |
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